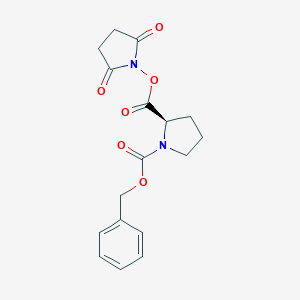

(R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a benzyl group and a dioxopyrrolidinyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The intermediate product is then subjected to further reactions to introduce the dioxopyrrolidinyl group, often using reagents like phosgene or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent reaction control, is crucial in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the dioxopyrrolidinyl moiety, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde, while reduction could produce a hydroxylated pyrrolidine derivative.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

One of the most promising applications of (R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate lies in its potential as an anticonvulsant. Studies indicate that compounds with similar structures exhibit significant anticonvulsant properties across various models:

- Mechanism of Action : The compound's structure suggests it may influence neurotransmitter pathways and receptor interactions, particularly those involved in seizure activity.

- Case Study : Research has demonstrated that structurally related compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) show broad-spectrum anticonvulsant effects in animal models, including maximal electroshock and pentylenetetrazole tests . These findings suggest that this compound may share similar efficacy.

| Compound Name | Model Used | Efficacy | Notes |

|---|---|---|---|

| AS-1 | MES | High | Synergistic with valproic acid |

| AS-1 | PTZ | Moderate | Effective against drug-resistant epilepsy |

| (R)-compound | TBD | TBD | Potential for further investigation |

Interaction with Biological Macromolecules

The interactions of this compound with biological macromolecules are crucial for understanding its therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry can quantify these interactions:

- Biomolecular Targets : Initial studies suggest interactions with specific receptors or enzymes involved in metabolic pathways or disease processes.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrolidine core.

- Introduction of the benzyl group.

- Addition of carboxylic acid derivatives.

Chemical modifications can enhance its biological activity or alter its pharmacokinetic properties.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with related compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| AS-1 | Dioxopyrrolidine | Broad-spectrum anticonvulsant |

| Other Pyrrolidine Derivatives | Varies | Specific therapeutic activities |

Mecanismo De Acción

The mechanism of action of ®-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparación Con Compuestos Similares

2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

1,10-Phenanthroline: Another ligand commonly used in metal complexation.

4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridine with methyl substitutions.

Comparison: ®-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both benzyl and dioxopyrrolidinyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Actividad Biológica

(R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a pyrrolidine core, dioxopyrrolidine moiety, and a benzyl substituent, which contribute to its reactivity and interaction with biological systems.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H18N2O6 |

| Molecular Weight | 346.33 g/mol |

| CAS Number | 3397-33-9 |

| InChI Key | BDNYCEKWUBRCBJ-ZDUSSCGKSA-N |

The presence of multiple functional groups allows this compound to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of anticonvulsant properties. Studies have shown that related compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrate broad-spectrum antiseizure activity across various animal models.

Anticonvulsant Properties

- Mechanism of Action : The compound acts as a positive allosteric modulator (PAM) of the glutamate transporter EAAT2. This modulation enhances glutamate uptake in glial cells, which is crucial for maintaining synaptic homeostasis and preventing excitotoxicity .

- Animal Studies : In vivo studies have demonstrated that AS-1 provides protection against seizures in models such as:

Case Studies

A notable study evaluated the efficacy of AS-1 in various seizure models. The results indicated:

- Significant protection against seizures with a favorable safety margin.

- Synergistic effects when combined with valproic acid (VPA), suggesting potential for combination therapy in epilepsy treatment .

Pharmacokinetics and ADME-Tox Profile

The pharmacokinetic profile of this compound has been characterized by:

Propiedades

IUPAC Name |

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c20-14-8-9-15(21)19(14)25-16(22)13-7-4-10-18(13)17(23)24-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNYCEKWUBRCBJ-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.